molecular formula C20H38O2 B7770665 Ethyl oleate CAS No. 6512-99-8

Ethyl oleate

Cat. No. B7770665
CAS RN: 6512-99-8
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-QXMHVHEDSA-N
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Description

Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol . It is a colorless to light yellow liquid . Ethyl oleate is used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids . It is also used as a lubricant and a plasticizer .


Synthesis Analysis

Ethyl oleate can be synthesized by direct esterification of oleic acid with ethyl alcohol in the presence of HCl at the boil . Another method involves using a metal-free Brønsted acid-functionalized porphyrin, grafted with benzimidazolium-based ionic liquid (BAPBIL) as a recyclable photocatalyst .


Molecular Structure Analysis

The molecular formula of Ethyl oleate is C20H38O2 . The IUPAC name for Ethyl oleate is Ethyl (9Z)-octadec-9-enoate .


Chemical Reactions Analysis

Ethyl oleate can undergo ethenolysis, where the methyl ester of oleic acid converts to 1-decene and methyl 9-decenoate . It can also be used as a starting material to synthesize stearic acid hydrazide intermediate, which can undergo intermolecular cyclization reaction with various aliphatic acids and aromatic acids to yield 1,3,4-oxadiazole derivatives .


Physical And Chemical Properties Analysis

Ethyl oleate is a colorless to light yellow liquid . It is a non-occlusive emollient with good spreading, lipophilic (oil-soluble), and an excellent color profile .

Scientific Research Applications

Vehicle in Parenteral Preparations

Ethyl oleate is primarily used as a vehicle in certain parenteral preparations intended for intramuscular administration . This application is significant in the pharmaceutical industry where it helps in the delivery of drugs into the body.

Solvent for Drugs

It has also been used as a solvent for drugs formulated as biodegradable capsules for subdermal implantation . This allows for the slow release of medication over a period of time, improving patient compliance and therapeutic outcomes.

Preparation of Microemulsions

Ethyl oleate is used in the preparation of microemulsions containing cyclosporin and norcantharidin . Microemulsions enhance the solubility and bioavailability of drugs, making them more effective.

Synthesis of Stearic Acid Hydrazide Intermediate

Ethyl oleate can be used as a starting material to synthesize stearic acid hydrazide intermediate . This intermediate can undergo intermolecular cyclization reaction with various aliphatic acids and aromatic acids to yield 1,3,4-oxadiazole derivatives .

Reduction to Oleyl Alcohol

Ethyl oleate is also reduced to oleyl alcohol via the Bouveault−Blanc reduction reaction . Oleyl alcohol is used in the production of surfactants and lubricants.

Biocatalyst in Biodiesel Production

Ethyl oleate holds significance in biodiesel production, serving as a sustainable alternative to petroleum-derived diesel . In a study, lipase produced from solid-state fermentation of the filamentous fungus Penicillium polonicum was used as a biocatalyst for ethyl oleate synthesis .

Mechanism of Action

Target of Action

Ethyl oleate (EO) is a fatty acid ester formed by the condensation of oleic acid and ethanol. It has been found to have significant acaricidal properties against Tetranychus cinnabarinus , a highly polyphagous pest devastating crops in fields and greenhouses worldwide . The primary targets of EO in these organisms are the detoxification-related genes, including cytochrome P450s (P450s), glutathione S-transferases (GSTs), UDP-glycosyltransferases (UGTs), esterases (ESTs), and ATP-binding cassette transporters (ABC transporters) .

Mode of Action

The mode of action of EO involves the upregulation of these detoxification-related genes, which might be the main defense response of T. cinnabarinus exposed to EO . This suggests that EO disrupts the normal physiological activities of these pests, making it an effective acaricide .

Biochemical Pathways

The biochemical pathways affected by EO are those involved in the detoxification process. These pathways are crucial for the pests to metabolize and overcome toxic compounds . The upregulation of detoxification-related genes indicates that these pathways are significantly affected by the presence of EO .

Pharmacokinetics

It is known that eo can be used to prepare the oily phase of self-microemulsifying drug delivery systems (smedds) for certain drugs, suggesting that it may have favorable adme properties . More research is needed to fully understand the pharmacokinetics of EO.

Result of Action

The result of EO’s action is the disruption of normal physiological activities in pests, leading to their death . This is achieved through the upregulation of detoxification-related genes, which interferes with the pests’ ability to metabolize and overcome toxic compounds .

Action Environment

The action environment of EO can influence its efficacy and stability. For instance, the solubility of EO in chloroform is 10%, and it has a storage temperature of -20°C . These factors can affect the action of EO and should be considered when using it as an acaricide .

Safety and Hazards

Ethyl oleate is generally considered to be of low toxicity but ingestion should be avoided . It has been found to cause minimal tissue irritation . No reports of intramuscular irritation during use have been recorded .

Future Directions

Ethyl oleate holds significance in biodiesel production, serving as a sustainable alternative to petroleum-derived diesel . It can also be used for surface modification of silica nanoparticles for the purpose of stabilizing nanolubricants used for tribological tests .

properties

IUPAC Name

ethyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-
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InChI Key

LVGKNOAMLMIIKO-QXMHVHEDSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC
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Molecular Formula

C20H38O2
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DSSTOX Substance ID

DTXSID3047633
Record name Ethyl oleate
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Molecular Weight

310.5 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour
Record name Ethyl oleate
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Solubility

insoluble in water; soluble in ether, Soluble (in ethanol)
Record name Ethyl oleate
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Density

0.868-0.873
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Product Name

Ethyl oleate

CAS RN

111-62-6, 85049-36-1
Record name Ethyl oleate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ethyl oleate?

A1: Ethyl oleate has the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol.

Q2: What spectroscopic techniques are used to characterize ethyl oleate?

A2: Researchers employ various spectroscopic techniques to characterize ethyl oleate, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structure and purity of ethyl oleate. [, ] * Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in ethyl oleate, with a characteristic absorption peak at 1738.4 cm-1 indicating the ester bond. [] * Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to analyze the composition of mixtures containing ethyl oleate and identify its presence in complex matrices. [, ]

Q3: How does the structure of ethyl oleate influence its material properties?

A3: The long hydrocarbon chain of ethyl oleate contributes to its hydrophobic nature. This hydrophobicity influences its solubility in various solvents and its ability to interact with other hydrophobic molecules. [, ]

Q4: What is the role of ethyl oleate in transesterification reactions?

A4: Ethyl oleate is a common product of transesterification reactions, where triglycerides react with ethanol in the presence of a catalyst to produce fatty acid ethyl esters (FAEEs), including ethyl oleate, and glycerol. [, ]

Q5: Can ethyl oleate be used as a solvent in chemical reactions?

A5: Yes, ethyl oleate's low toxicity and high boiling point make it a suitable solvent for some chemical reactions. Research has investigated its use in enzymatic reactions and its potential in extractive fermentation processes. [, ]

Q6: How does ethyl oleate influence the stability of nanolubricants?

A6: Ethyl oleate can be used to modify the surface of silica nanoparticles, improving their dispersion and stability in lubricating oils. This modification enhances the tribological properties of the nanolubricants, reducing friction and wear. []

Q7: What is the role of ethyl oleate ozonide in chemical synthesis?

A7: Ethyl oleate ozonide can act as an epoxidation agent, facilitating the addition of an oxygen atom across a carbon-carbon double bond. Studies have demonstrated its ability to epoxidize fullerenes (C60 and C70). []

Q8: Have computational methods been used to study ethyl oleate?

A8: Yes, computational chemistry techniques have been employed to investigate various aspects of ethyl oleate, including: * Molecular modeling: Simulating the behavior and interactions of ethyl oleate with other molecules. [] * Thermodynamic calculations: Determining the equilibrium constant and other thermodynamic parameters for reactions involving ethyl oleate. []

Q9: How do structural modifications to ethyl oleate impact its activity?

A9: Altering the structure of ethyl oleate can significantly impact its properties and biological activity. For instance: * Chain length: Modifying the length of the hydrocarbon chain affects its hydrophobicity and interaction with enzymes. [] * Double bond position: Changing the position of the double bond in the oleic acid moiety can alter its susceptibility to oxidation and its biological activity. []

Q10: What strategies can be employed to improve the stability of ethyl oleate formulations?

A10: Several strategies can enhance the stability of ethyl oleate in formulations: * Antioxidants: Adding antioxidants to the formulation can prevent oxidation and the formation of degradation products. * Packaging: Using appropriate packaging materials that minimize exposure to light, oxygen, and moisture can help maintain stability.

Q11: How is ethyl oleate incorporated into different formulations?

A11: Ethyl oleate can be incorporated into various formulations, such as: * Emulsions: It can act as an oil phase in oil-in-water (o/w) emulsions, often stabilized by surfactants. [, ] * Microemulsions: Ethyl oleate can be a component of microemulsions, which are thermodynamically stable, transparent systems. []

Q12: What analytical techniques are used to quantify ethyl oleate?

A12: Common analytical methods for quantifying ethyl oleate include: * Gas chromatography (GC): GC coupled with a flame ionization detector (FID) is widely used to separate and quantify ethyl oleate in mixtures. [, ] * High-performance liquid chromatography (HPLC): HPLC can also be utilized for ethyl oleate analysis, particularly when analyzing complex matrices. []

Q13: Does ethyl oleate have any known biological activity?

A13: Ethyl oleate exhibits some biological activity. Research suggests it can: * Influence lecithin-cholesterol acyltransferase (LCAT) activity, an enzyme involved in cholesterol metabolism. [] * Reverse the inhibitory effect of ibuprofen on platelet aggregation, potentially impacting blood clotting. []

Q14: Are there sustainable approaches to ethyl oleate production?

A14: Yes, sustainable production of ethyl oleate focuses on: * Renewable feedstocks: Utilizing waste or non-food sources of vegetable oils, such as waste cooking oil. * Green chemistry principles: Employing environmentally friendly catalysts and reaction conditions to minimize waste and energy consumption. []

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